molecular formula C20H19NO5S B11592582 ethyl 4-ethyl-5-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate

ethyl 4-ethyl-5-methyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11592582
M. Wt: 385.4 g/mol
InChI Key: KDAIPNIMIVIHJP-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-5-methyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its unique structure, which includes an isochromene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethyl-5-methyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-ethyl-5-methylthiophene-3-carboxylate with 1-oxo-1H-isochromene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogen atoms or other electrophiles at the thiophene ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, it is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, especially in the treatment of diseases where thiophene derivatives have shown efficacy.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-5-methyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The isochromene moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The compound’s overall effect is determined by the combined interactions of its functional groups with various biological pathways.

Comparison with Similar Compounds

  • Ethyl 4-ethyl-5-methylthiophene-3-carboxylate
  • 1-oxo-1H-isochromene-3-carboxylic acid
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness: Ethyl 4-ethyl-5-methyl-2-(1-oxo-1H-isochromene-3-amido)thiophene-3-carboxylate is unique due to the presence of both the thiophene and isochromene moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components or similar compounds.

Properties

Molecular Formula

C20H19NO5S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4-ethyl-5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H19NO5S/c1-4-13-11(3)27-18(16(13)20(24)25-5-2)21-17(22)15-10-12-8-6-7-9-14(12)19(23)26-15/h6-10H,4-5H2,1-3H3,(H,21,22)

InChI Key

KDAIPNIMIVIHJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

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